5-(4-methoxyphenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine
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Overview
Description
5-(4-methoxyphenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the imidazole class of heterocyclic compounds This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a nucleophilic substitution reaction using 3-methylbenzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various alkyl groups.
Scientific Research Applications
5-(4-methoxyphenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-phenylimidazole: Lacks the methoxy and methylbenzyl groups, resulting in different chemical properties and biological activities.
2-methyl-4-phenylimidazole: Similar imidazole structure but different substitution pattern, leading to variations in reactivity and applications.
5-(4-chlorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine: Similar structure with a chloro group instead of a methoxy group, which can affect its chemical behavior and biological activity.
Uniqueness
5-(4-methoxyphenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine is unique due to the presence of both methoxyphenyl and methylbenzyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups with the imidazole ring enhances its versatility in various chemical reactions and research applications.
Properties
Molecular Formula |
C19H21N3O |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-N-[(3-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C19H21N3O/c1-14-5-4-6-15(11-14)12-20-19-21-13-18(22(19)2)16-7-9-17(23-3)10-8-16/h4-11,13H,12H2,1-3H3,(H,20,21) |
InChI Key |
UUSYEYSXLHHMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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